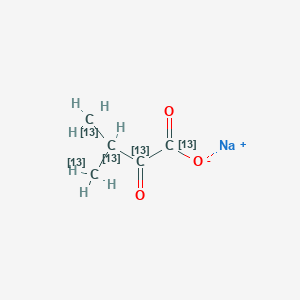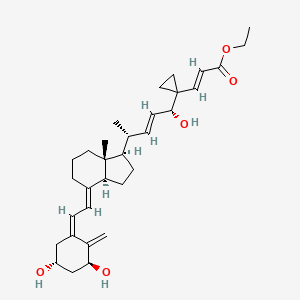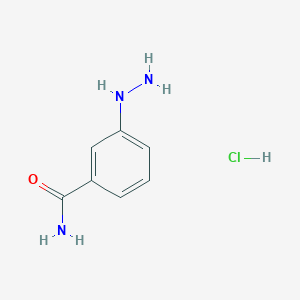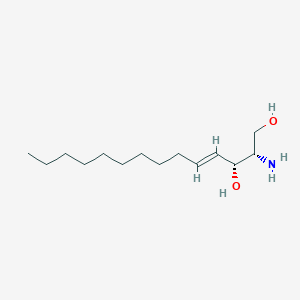
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar amino alcohols, such as the ones derived from marine sponges or through catalytic asymmetric synthesis, provides insight into potential methods for synthesizing "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol". For instance, Mori and Matsuda (1992) detailed the synthesis of epimeric amino alcohols from alanine, hinting at the adaptability of amino acid derivatives in synthesizing complex structures (Mori & Matsuda, 1992). Additionally, Ramasastry et al. (2007) demonstrated the organocatalytic synthesis of anti-1,2-amino alcohols, which could be analogous to synthesizing the target compound (Ramasastry et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" has been extensively studied through various spectroscopic techniques and theoretical calculations. Pavitha et al. (2017) employed XRD, FTIR, NMR, UV–Vis spectra, and DFT computations to characterize novel compounds, providing a framework for analyzing the molecular structure of the target compound (Pavitha et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds structurally related to "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" can be inferred from studies on similar molecules. For example, the work by Wang et al. (2006) on the synthesis and characterization of aminoferrocene derivatives sheds light on the potential chemical behavior of the target compound in various reactions (Wang et al., 2006).
Physical Properties Analysis
The physical properties of compounds analogous to "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" have been explored through the study of their crystalline structures, solubility, and photophysical behavior. The research by Sun et al. (2013) on metal–organic coordination polymers provides insights into the structural and luminescent properties that might be expected from the target compound (Sun et al., 2013).
Chemical Properties Analysis
The chemical properties of "(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol" can be deduced from studies on related molecules, focusing on their reactivity, stability, and interaction with other chemical entities. The synthesis and photophysical properties of novel dinuclear Silver(I) and Mononuclear Palladium(II) complexes with bis[(anthracen-9-ylmethyl)amino]ethane explored by Zhang et al. (2005) illustrate the complex interplay between structure and reactivity, which could be relevant to understanding the chemical properties of the target compound (Zhang et al., 2005).
Aplicaciones Científicas De Investigación
- Scientific Field: Lipidomics
- Application Summary : Lipidomics is a vital branch of metabolomics that analyzes and characterizes a wide range of lipid classes . Lipids play key roles in numerous biological processes, including energy storage, cell membrane structure, signaling, immune responses, and homeostasis . The study of lipidomics can provide insights into disease mechanisms, biomarker identification, and potential therapeutic targets .
- Methods of Application : Mass spectrometry is an indispensable tool in clinical lipidomics, delivering quantitative and structural lipid data . Its integration with technologies like Liquid Chromatography (LC), Magnetic Resonance Imaging (MRI), and emerging Matrix-Assisted Laser Desorption Ionization- Imaging Mass Spectrometry (MALDI-IMS) along with its incorporation into Tissue Microarray (TMA) represents current advances .
- Results or Outcomes : This lipid-focused research advances our understanding and management of conditions such as Alzheimer’s Disease, Parkinson’s Disease, Cardiovascular Diseases, and specific cancers .
-
(2S,3R,4E)-2-Amino-4-octadecen-3-ol : This compound has a molecular formula of C18H37NO and an average mass of 283.492 Da . It’s a lipid compound that might have potential applications in lipidomics, similar to “(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol”.
-
(2S,3R,4E)-3-Hydroxy-2-(nonadecanoylamino)-4-icosen-1-yl 2-(trimethylammonio)ethyl phosphate : This is a more complex lipid compound with a molecular formula of C44H89N2O6P and an average mass of 773.161 Da . It might have similar applications in lipidomics.
-
(2S,3R,4E)-5-[3-Hydroxy-2-(hydroxymethyl)phenyl]-4-pentene-2,3-diol : This compound has a molecular formula of C12H16O4 and an average mass of 224.253 Da . It’s a phenolic compound that might have potential applications in phenol chemistry or biochemistry.
-
(2S,3R,4E)-2-Amino-4-octadecen-3-ol : This compound has a molecular formula of C18H37NO and an average mass of 283.492 Da . It’s a lipid compound that might have potential applications in lipidomics, similar to “(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol”.
-
(2S,3R,4E)-3-Hydroxy-2-(nonadecanoylamino)-4-icosen-1-yl 2-(trimethylammonio)ethyl phosphate : This is a more complex lipid compound with a molecular formula of C44H89N2O6P and an average mass of 773.161 Da . It might have similar applications in lipidomics.
-
(2S,3R,4E)-5-[3-Hydroxy-2-(hydroxymethyl)phenyl]-4-pentene-2,3-diol : This compound has a molecular formula of C12H16O4 and an average mass of 224.253 Da . It’s a phenolic compound that might have potential applications in phenol chemistry or biochemistry.
Propiedades
IUPAC Name |
(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZDTXJMRRVMF-NXFSIWHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



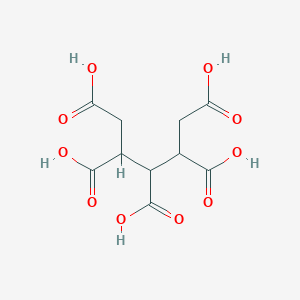
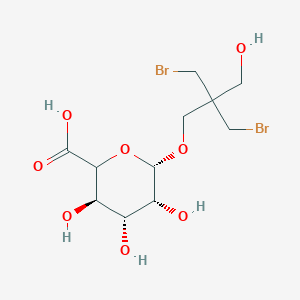

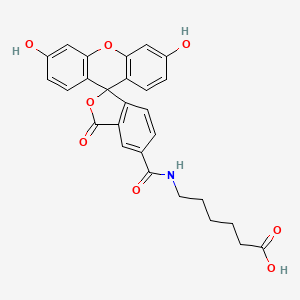
![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)
![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)

